molecular formula C9H14N2OS B3024282 (Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine CAS No. 474448-93-6

(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine

Cat. No.: B3024282
CAS No.: 474448-93-6
M. Wt: 198.29 g/mol
InChI Key: BJQDUWDHDLFWMO-UHFFFAOYSA-N
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Description

(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine is a heterocyclic compound featuring a thiazole ring linked to a tetrahydrofuran (THF) moiety via methylene groups. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is substituted at the 2-position with an amine group, while the THF moiety (a saturated oxygen-containing heterocycle) is attached via a methylene bridge.

Properties

IUPAC Name

1-(oxolan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9/h3,5,8,10H,1-2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQDUWDHDLFWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine typically involves the reaction of a furan derivative with a thiazole derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a furan derivative, such as tetrahydrofuran-2-carboxylic acid, is reacted with a thiazole derivative, such as thiazol-2-ylmethylamine, in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: Both the furan and thiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the thiazole ring can yield dihydrothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • The compound serves as a scaffold for designing new therapeutic agents. Its structural features can be modified to enhance bioactivity against specific targets.
    • Case Study: Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial and anticancer activities. The incorporation of the furan moiety may enhance these effects by improving solubility and bioavailability.
  • Biological Activity :
    • Studies indicate potential antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves inhibition of bacterial cell wall synthesis.
    • Anticancer properties have been observed in laboratory settings, with the compound affecting cellular signaling pathways associated with tumor growth.

Materials Science

  • Polymer Development :
    • The unique properties of (Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine make it suitable for developing novel polymers and resins with tailored functionalities.
    • Applications include coatings, adhesives, and composite materials that require specific thermal or mechanical properties.
  • Chemical Synthesis :
    • It acts as a building block in synthesizing other complex compounds, facilitating the creation of materials with desired characteristics for industrial applications.

Mechanism of Action

The mechanism of action of (Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The furan and thiazole rings can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related thiazole-amine derivatives, focusing on substituents, physicochemical properties, and synthetic methodologies:

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Key Features
Target Compound : (Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine THF-methyl, thiazole-methylamine ~225.3 (estimated) Not reported Not reported Combines THF’s flexibility with thiazole’s aromaticity; potential for enhanced solubility due to THF’s oxygen atom.
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Pyrazole-methyl 180.2 108–110 53.08% Pyrazole’s electron-rich N-heterocycle may enhance metal-binding or hydrogen-bonding capabilities.
4-(4-Chlorophenyl)thiazol-2-amine 4-Chlorophenyl 212.70 213 72–88% Aromatic chlorophenyl group increases hydrophobicity and rigidity; higher melting point due to crystallinity.
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine Benzimidazole-methyl 240.3 >250 69% Benzimidazole’s fused aromatic system enhances planarity and π-stacking potential, likely contributing to high thermal stability.
4-(Trifluoromethyl)thiazol-2-amine Trifluoromethyl 168.1 Not reported Not reported CF3 group is strongly electron-withdrawing, potentially altering electronic density and acidity of the amine group.
N-[5-(THF-2-ylmethyl)-triazinyl]-benzothiazol-2-amine THF-methyl, triazine, benzothiazole 317.4 Not reported Not reported Extended conjugation via triazine and benzothiazole; moderate water solubility (42.1 µg/mL at pH 7.4).

Key Observations

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The THF-methyl group in the target compound introduces steric bulk and mild electron-donating effects (via the oxygen atom), contrasting with electron-withdrawing groups like CF3 in 4-(trifluoromethyl)thiazol-2-amine . This difference could modulate reactivity in electrophilic substitutions or binding to biological targets.
  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., 4-(4-chlorophenyl)thiazol-2-amine ) exhibit higher melting points (>200°C) due to crystallinity, whereas aliphatic-substituted analogues (e.g., pyrazole- or THF-methyl derivatives ) likely have lower melting points and improved solubility in polar solvents.

Synthetic Accessibility: Thiazole-amine cores are commonly synthesized via Hantzsch thiazole synthesis (e.g., ketone + thiourea under acidic conditions) . For the target compound, a plausible route involves alkylation of 2-aminothiazole with a THF-methyl halide or Mitsunobu reaction with THF-methanol.

Biological Relevance :

  • While biological data for the target compound are absent, structurally related thiazole-amines exhibit diverse activities:

  • Antimicrobial: Benzimidazole-thiazole hybrids show activity against HepG2 carcinoma cells .
  • Anti-inflammatory : 4-Substituted thiazole-amines act as MMP inhibitors .
  • The THF moiety in the target compound may improve blood-brain barrier penetration, a feature exploited in CNS-targeting drugs .

Physicochemical Properties :

  • Solubility : The THF-methyl group likely enhances solubility in organic solvents compared to purely aromatic analogues. The triazine-containing derivative has moderate aqueous solubility (42.1 µg/mL), suggesting the target compound may exhibit similar or better solubility.
  • Basicity : The pKa of imidazole-amine analogues (e.g., 8.42 for 1-((THF-3-yl)methyl)imidazol-2-amine ) suggests the target compound’s amine group is moderately basic, facilitating protonation in physiological environments.

Biological Activity

(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring linked to a thiazole moiety via a methylamine group. Its molecular formula is C10_{10}H12_{12}N2_2S, with a molecular weight of approximately 198.285 g/mol. The unique structural characteristics of this compound contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Key mechanisms include:

  • Antimicrobial Activity : The compound may inhibit enzymes responsible for bacterial cell wall synthesis, leading to bactericidal effects.
  • Anticancer Activity : It is suggested that the compound interacts with cellular signaling pathways, potentially inducing apoptosis in cancer cells.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Properties :
    • In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus epidermidis and Escherichia coli.
    • Minimum inhibitory concentrations (MICs) for active compounds ranged from 0.25 to 4 µg/mL against standard bacterial strains .
  • Anticancer Properties :
    • Research indicates that thiazole derivatives can exhibit cytotoxic effects against human cancer cell lines. For instance, compounds similar to this compound have shown IC50_{50} values as low as 1.61 µg/mL against certain cancer cell lines .
    • The structure–activity relationship (SAR) studies suggest that modifications in the thiazole ring significantly influence anticancer potency.

Case Study 1: Antimicrobial Evaluation

A study involving the synthesis of various thiazole derivatives showed that specific compounds exhibited strong antimicrobial activity with MIC values ranging from 0.25 to 4 µg/mL against clinical isolates of S. epidermidis. The most effective compound was identified as having a structural similarity to this compound .

Case Study 2: Anticancer Activity

In another research effort, a series of thiazole compounds were tested against human cancer cell lines using the MTT assay method. Compounds similar to this compound displayed promising results with IC50_{50} values indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Comparative Table of Biological Activities

Compound NameActivity TypeMIC/IC50_{50} ValueTarget Organism/Cell Line
Compound AAntimicrobial0.25 µg/mLS. epidermidis
Compound BAnticancer1.61 µg/mLHT29 Colon Cancer Cells
Compound CAntimicrobial4 µg/mLE. coli
Compound DAnticancer<1 µg/mLMCF7 Breast Cancer Cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine
Reactant of Route 2
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(Tetrahydro-furan-2-ylmethyl)-thiazol-2-ylmethyl-amine

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